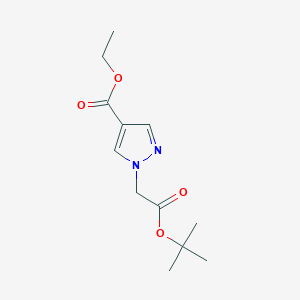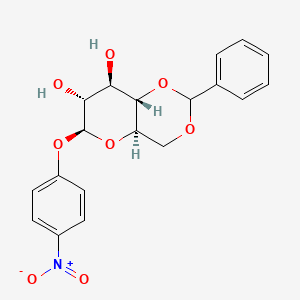
(2E,4E)-hexa-2,4-dien-1-amine
Vue d'ensemble
Description
“(2E,4E)-hexa-2,4-dien-1-amine” is a chemical compound with the molecular formula C6H11N . It has a molecular weight of 97.16 .
Molecular Structure Analysis
The molecular structure of “(2E,4E)-hexa-2,4-dien-1-amine” consists of a chain of six carbon atoms with alternating double and single bonds, and an amine group attached to one end .Physical And Chemical Properties Analysis
“(2E,4E)-hexa-2,4-dien-1-amine” has a predicted boiling point of 156.2±9.0 °C and a predicted density of 0.820±0.06 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 9.39±0.29 .Safety and Hazards
The safety information available indicates that “(2E,4E)-hexa-2,4-dien-1-amine” may be dangerous. It has been assigned the GHS (Globally Harmonized System) pictograms GHS02, GHS05, and GHS07, which represent flammable, corrosive, and harmful substances, respectively . The hazard statements associated with the compound include H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Related compounds such as (s)-methoprene and (2e,4e)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid have been found to interact with various targets including the nuclear receptor coactivator 2, retinoic acid receptor rxr-beta, and oxysterols receptor lxr-alpha .
Mode of Action
It’s worth noting that related compounds have been found to induce changes in cell motility and adhesion . For instance, decadienal, a polyunsaturated aldehyde produced by diatoms, has been shown to reduce cell motility by 88% and cell adhesion to the substrate by 91% .
Biochemical Pathways
Related compounds have been found to influence pathways related to carbohydrate metabolism, energy metabolism, and the cell membrane .
Pharmacokinetics
Related compounds such as dodeca-2e,4e,8z,10e/z-tetraenoic acid isobutylamides have been found to be rapidly absorbed, with a t (max) of 15 minutes, distributed and appeared in the brain already within 8 minutes .
Result of Action
Related compounds have been found to reduce cell motility and adhesion, induce the formation of cell aggregates, and influence the composition of benthic communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2E,4E)-hexa-2,4-dien-1-amine. For instance, the presence of decadienal, a related compound, on a substrate has been found to strongly inhibit biofilm formation . Moreover, the presence of decadienal-producing diatoms in a biofilm may favor the presence of certain microalgae at the expense of others .
Propriétés
IUPAC Name |
(2E,4E)-hexa-2,4-dien-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H,6-7H2,1H3/b3-2+,5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQDXHNZLXHDRZ-MQQKCMAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308679 | |
| Record name | (2E,4E)-2,4-Hexadien-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-hexa-2,4-dien-1-amine | |
CAS RN |
61210-85-3 | |
| Record name | (2E,4E)-2,4-Hexadien-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61210-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,4E)-2,4-Hexadien-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)
![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)



![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)


![4-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B3274623.png)




![1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-](/img/structure/B3274673.png)